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molecular formula C8H10BrN B1292490 4-Bromo-2,3-dimethylaniline CAS No. 22364-25-6

4-Bromo-2,3-dimethylaniline

Cat. No. B1292490
M. Wt: 200.08 g/mol
InChI Key: YOBPAGXZBSWOHP-UHFFFAOYSA-N
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Patent
US06706886B2

Procedure details

603 g (5.85 mol) of tert-butyl nitrite and 375 g of copper powder (5.9 mol) are initially charged in 3000 ml of dimethyl disulfide, and 761 g (3.75 mol) of 4-bromo-2,3-dimethylaniline are added dropwise at from 50 to 58° C. The mixture is subsequently stirred at from 75 to 80° C. for 9 hours. For work-up, the mixture is cooled, the residue is filtered off and the filtrate is washed with saturated aqueous NaHCO3 solution. For purification of the product, the organic phase is separated by distillation. Initially, the excess dimethyl disulfide is separated off at atmospheric pressure. 1870 g of dimethyl disulfide (purity >97% according to GC) are recovered. The residue is subsequently subjected to fractional distillation under reduced pressure (0.1 mbar).
Quantity
603 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
375 g
Type
catalyst
Reaction Step One
Quantity
761 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[Br:8][C:9]1[CH:15]=[CH:14][C:12](N)=[C:11]([CH3:16])[C:10]=1[CH3:17].[CH3:18][S:19]SC>[Cu]>[CH3:17][C:10]1[C:11]([CH3:16])=[C:12]([S:19][CH3:18])[CH:14]=[CH:15][C:9]=1[Br:8]

Inputs

Step One
Name
Quantity
603 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
3000 mL
Type
reactant
Smiles
CSSC
Name
copper
Quantity
375 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
761 g
Type
reactant
Smiles
BrC1=C(C(=C(N)C=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at from 75 to 80° C. for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
For work-up, the mixture is cooled
FILTRATION
Type
FILTRATION
Details
the residue is filtered off
WASH
Type
WASH
Details
the filtrate is washed with saturated aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
For purification of the product
CUSTOM
Type
CUSTOM
Details
the organic phase is separated by distillation
CUSTOM
Type
CUSTOM
Details
Initially, the excess dimethyl disulfide is separated off at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
1870 g of dimethyl disulfide (purity >97% according to GC) are recovered
DISTILLATION
Type
DISTILLATION
Details
The residue is subsequently subjected to fractional distillation under reduced pressure (0.1 mbar)

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
Smiles
CC1=C(C=CC(=C1C)SC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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